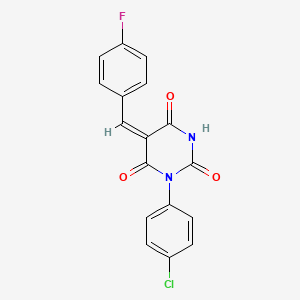
1-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a pyrimidine derivative that has attracted attention due to its unique chemical structure and potential biological activities.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and receptors. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to inhibit the activity of various receptors such as adenosine A1 and A2A receptors.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various fungi and bacteria. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising biological activities in various studies. However, it also has some limitations. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its biological activities. In addition, it may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to investigate its potential use in the treatment of various diseases such as cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail to better understand its biological activities. Additionally, it may be worthwhile to explore its potential use in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through various methods. One of the most commonly used methods is the reaction between 4-chlorobenzaldehyde and 4-fluorobenzylamine in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then reacted with barbituric acid to form the desired compound.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been the subject of extensive scientific research due to its potential applications in various fields. It has been studied for its potential anticancer, antifungal, and antibacterial activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(5E)-1-(4-chlorophenyl)-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN2O3/c18-11-3-7-13(8-4-11)21-16(23)14(15(22)20-17(21)24)9-10-1-5-12(19)6-2-10/h1-9H,(H,20,22,24)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLMIFFSEPMRJG-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

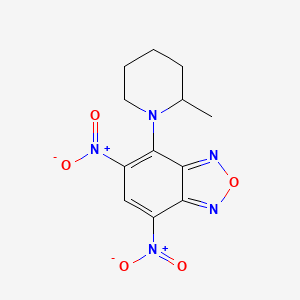

![N-benzyl-1-[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methylmethanamine](/img/structure/B4972433.png)
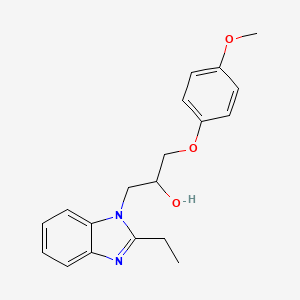
![6-(4-chlorophenyl)-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4972447.png)
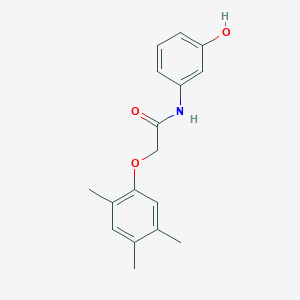
![5-{[(2-carboxyphenyl)amino]sulfonyl}-2-[(3-carboxypropyl)amino]benzoic acid](/img/structure/B4972464.png)
![1-(3-methoxybenzyl)-N-[2-(3-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4972466.png)
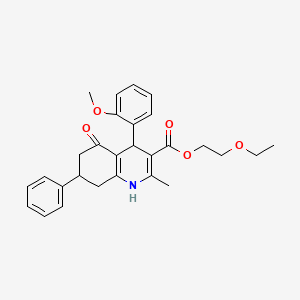



![dimethyl 2-[7-methoxy-2,2-dimethyl-1-(3-methylbenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B4972513.png)
![1,3-dimethyl-N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4972514.png)